molecular formula C15H17NOS B5727823 4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one

Cat. No.: B5727823
M. Wt: 259.4 g/mol
InChI Key: PNGUBHQTFYCAQW-UHFFFAOYSA-N
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Description

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one involves multiple steps. One common method starts with the reaction of 4-hydroxyquinolin-2-ones with methyl iodide in an ethanol solution in the presence of sodium ethylate. This reaction forms benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, thereby disrupting biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Known for its antimicrobial properties.

    2-methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-(methylsulfanyl)quinoline: Investigated for its potential anticancer properties.

Uniqueness

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one stands out due to its unique combination of a quinoline core with a butan-2-one side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUBHQTFYCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=S)N2)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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